3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine
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Overview
Description
3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine is a synthetic organic compound that belongs to the class of cinnoline derivatives This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a propyl group attached to a dihydrocinnoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes a reaction with a suitable aldehyde to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the cinnoline core.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.
Addition of the Propyl Group: The propyl group is added through a nucleophilic substitution reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and heterocyclic features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with different functional groups.
Uniqueness
3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine is unique due to its specific combination of functional groups and the cinnoline core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20BrN3O |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-methoxy-7-propyl-7,8-dihydro-6H-cinnolin-5-imine |
InChI |
InChI=1S/C18H20BrN3O/c1-3-4-12-9-17-15(18(10-12)22-23-2)11-16(20-21-17)13-5-7-14(19)8-6-13/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
FODLNCWXFGFHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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